molecular formula C19H26N2O7S B12698992 (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one CAS No. 91375-85-8

(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

Cat. No.: B12698992
CAS No.: 91375-85-8
M. Wt: 426.5 g/mol
InChI Key: KVCGOGBCAGHEGA-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a combination of multiple functional groups, including an amino group, a hydroxy group, and a benzothiazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the tert-butylamino and hydroxypropoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzothiazinone moiety can be reduced to form a dihydrobenzothiazinone.

    Substitution: The tert-butylamino group can be substituted with other amino groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzothiazinone moiety yields a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique combination of functional groups allows it to modulate biological pathways that are relevant to various medical conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with amino acid residues in enzymes, while the hydroxypropoxy group can participate in electrostatic interactions. These interactions modulate the activity of the target enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazinone derivatives, such as:

  • 4-alkylaminoimidazo[1,2-a]pyridines
  • tert-Butylamine derivatives
  • 2-(tert-Butylamino)ethanol

Uniqueness

What sets (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

91375-85-8

Molecular Formula

C19H26N2O7S

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H22N2O3S.C4H4O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-13-12(6-11)17-14(19)9-21-13;5-3(6)1-2-4(7)8/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KVCGOGBCAGHEGA-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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